(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride

Chiral building block Enantioselective synthesis Medicinal chemistry

(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS 2228779-05-1) is a synthetic, stereochemically pure research chemical that combines a 1,2,3-triazole heterocycle with a conformationally constrained cyclobutane carboxylic acid scaffold in a single, well-defined (1R,3r) enantiomeric form. The 1,2,3-triazole moiety is a widely recognized pharmacophore capable of acting as a bioisostere for amides, carboxylic acids, and esters, and is known for its metabolic stability and dipole character.

Molecular Formula C7H10ClN3O2
Molecular Weight 203.63
CAS No. 2228779-05-1
Cat. No. B2603230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride
CAS2228779-05-1
Molecular FormulaC7H10ClN3O2
Molecular Weight203.63
Structural Identifiers
SMILESC1C(CC1N2C=CN=N2)C(=O)O.Cl
InChIInChI=1S/C7H9N3O2.ClH/c11-7(12)5-3-6(4-5)10-2-1-8-9-10;/h1-2,5-6H,3-4H2,(H,11,12);1H
InChIKeyMQHHOSAKSJEIMP-KYOXOEKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride – A Stereochemically Defined 1,2,3-Triazole-Cyclobutane Building Block for Medicinal Chemistry and Chemical Biology Procurement


(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS 2228779-05-1) is a synthetic, stereochemically pure research chemical that combines a 1,2,3-triazole heterocycle with a conformationally constrained cyclobutane carboxylic acid scaffold in a single, well-defined (1R,3r) enantiomeric form . The 1,2,3-triazole moiety is a widely recognized pharmacophore capable of acting as a bioisostere for amides, carboxylic acids, and esters, and is known for its metabolic stability and dipole character [1]. The cyclobutane ring introduces a restricted conformational space that can enhance target binding affinity and selectivity by pre-organizing the spatial orientation of the acid and triazole groups . As the hydrochloride salt, the compound offers improved aqueous solubility and handling properties compared to its free carboxylic acid counterpart.

Single (1R,3r) enantiomer for reproducible stereochemistry in target engagement studies
Eliminates racemic variability in biological assays
Hydrochloride salt form supports aqueous solubility for solution-phase chemistry
Facilitates bioconjugation and dose-response workflows
1,2,3-Triazole-cyclobutane scaffold for constrained pharmacophore presentation
Reported bioisostere for amide/carboxylic acid in medicinal chemistry

Why (1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride Cannot Be Replaced by Generic Cyclobutane-Triazole Analogs in Structure-Activity Studies


Triazole-cyclobutane carboxylic acids exist in multiple regioisomeric and stereoisomeric forms that are not interchangeable in biological systems. The substitution position of the triazole on the cyclobutane ring (1-position vs. 3-position), the regioisomeric connectivity within the triazole ring (1,2,3-triazole vs. 1,2,4-triazole), and the relative stereochemistry of the cyclobutane ring all produce distinct three-dimensional pharmacophore geometries [1]. Even compounds with identical molecular formulas, such as 1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS 2613382-05-9), differ fundamentally in the spatial presentation of the carboxylic acid and triazole groups, leading to divergent target binding profiles [2]. The availability of the target compound as a single (1R,3r) enantiomer eliminates the confounding factor of racemic mixtures, which can exhibit reduced potency, altered selectivity, or contradictory biological readouts due to the presence of an inactive or antagonistic enantiomer [3].

Target Compound
Single (1R,3r) enantiomer; 1,2,3-triazole at C3, COOH at C1; hydrochloride salt
Analog Risk
Racemic or diastereomeric mixtures may produce contradictory biological readouts; stereochemistry cannot be assumed interchangeable
Target Compound
1,3-trans-disubstituted cyclobutane geometry
Analog Risk
1,1-geminal isomer (CAS 2613382-05-9) shifts inter-pharmacophore distance, altering target binding geometry and hydrogen-bonding patterns
Target Compound
1,2,3-Triazole regioisomer with distinct dipole and metabolic profile
Analog Risk
1,2,4-Triazole analogs may exhibit different CYP450 susceptibility and electrostatic interactions; class-level evidence suggests non-equivalence

Quantitative Differentiation Evidence for (1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride vs. Closest Analogs


Stereochemical Purity: Single (1R,3r) Enantiomer vs. Racemic or Diastereomeric Mixtures Available for Analog Compounds

The target compound is supplied as the single (1R,3r) enantiomer, a defined stereochemical entity. In contrast, closely related cyclobutane-triazole building blocks such as 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-amine dihydrochloride are commercially available only as a mixture of diastereomers, and many 1,2,4-triazole-cyclobutane analogs are sold as racemic mixtures (e.g., rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis) . The use of a single, defined enantiomer eliminates the need for chiral separation and ensures reproducible structure-activity relationships in biological assays [1].

Stereochemical Purity
Head-to-head
Single (1R,3r) enantiomer vs. undefined diastereomeric/racemic mixtures
Enantiomeric purity supports reproducible SAR interpretation
Vendor-specified stereochemistry; eliminates chiral separation steps
Chiral building block Enantioselective synthesis Medicinal chemistry

Regiochemical Differentiation: 1,2,3-Triazole at Cyclobutane 3-Position vs. 1-Position Isomer for Target Engagement Geometry

The target compound places the 1,2,3-triazole ring at the 3-position of the cyclobutane ring, with the carboxylic acid at the 1-position in a trans (1R,3r) relationship. The positional isomer 1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS 2613382-05-9) bears both the triazole and carboxylic acid on the same carbon (geminal substitution), resulting in a completely different spatial orientation of these two hydrogen-bonding-capable groups [1]. Molecular modeling studies on triazole-cyclobutane scaffolds demonstrate that the distance and angle between the triazole N-2/N-3 atoms and the carboxylic acid oxygen atoms differ by approximately 1.5–2.0 Å between 1,3-disubstituted and 1,1-disubstituted cyclobutane isomers, which is sufficient to alter hydrogen-bonding patterns with protein targets [2].

Regiochemical Geometry
Class-level
~1.0–1.7 Å inter-group distance difference
Spatial separation alters hydrogen-bonding compatibility
Geometric inference; direct target engagement data to verify
Regiochemistry Pharmacophore geometry Structure-based design

Salt Form Advantage: Hydrochloride Salt Solubility vs. Free Carboxylic Acid Form

The target compound is supplied as the hydrochloride salt, whereas the closest free carboxylic acid analog, 3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid (without hydrochloride), is predicted to have lower aqueous solubility at physiological pH . General class-level data for cyclobutane carboxylic acids indicates that salt formation with HCl typically increases aqueous solubility by 5- to 50-fold compared to the neutral free acid form, depending on the specific scaffold [1]. The hydrochloride salt also provides better solid-state stability and easier handling for solution-phase chemistry applications.

Salt Solubility
Class-level
Estimated 5- to 50-fold solubility enhancement vs. free acid
May reduce DMSO co-solvent dependence in assays
Class-level inference; direct measurement not available
Aqueous solubility Salt selection Formulation

Triazole Regioisomer Selection: 1,2,3-Triazole vs. 1,2,4-Triazole Analogues for Metabolic Stability and Dipole Moment

The target compound incorporates a 1,2,3-triazole ring, which is distinct from the 1,2,4-triazole regioisomer found in analogs such as (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid (CAS 1932611-26-1) . Literature reviews indicate that 1,2,3-triazoles generally exhibit superior metabolic stability compared to 1,2,4-triazoles due to their resistance to oxidative metabolism by cytochrome P450 enzymes, and possess a larger dipole moment (~5.0 D for 1,2,3-triazole vs. ~3.0 D for 1,2,4-triazole), which enhances target binding through stronger electrostatic interactions [1].

Triazole Regioisomer
Class-level
1,2,3-triazole: ~5.0 D dipole vs. ~3.0 D for 1,2,4-triazole
Reported metabolic stability and electrostatic binding context differ
Comparative review data; requires target-specific validation
Metabolic stability Triazole regioisomer Click chemistry

Optimal Procurement and Application Scenarios for (1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride Based on Differentiation Evidence


Enantioselective Fragment-Based Drug Discovery Requiring Defined Chirality

In fragment-based screening campaigns where hit validation requires unambiguous stereochemistry, this compound serves as a chirally pure 1,2,3-triazole-cyclobutane fragment. Unlike racemic or diastereomeric mixtures of analog building blocks, the single (1R,3r) enantiomer ensures that any observed biological activity can be directly attributed to a specific three-dimensional structure, enabling reliable SAR interpretation and computational docking studies [1].

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulator Lead Optimization

Patent literature describes 1,2,3-triazole-cyclobutane scaffolds as key intermediates in the synthesis of CFTR activity modulators, where the spatial arrangement of the triazole and carboxylic acid groups is critical for corrector activity [2]. The (1R,3r) configuration offers a defined geometry that can be incorporated into structure-guided optimization of CFTR corrector candidates.

Click Chemistry-Derived Probe Synthesis Requiring Pre-installed Triazole with Acid Handle

The compound provides a pre-formed 1,2,3-triazole ring with a free carboxylic acid handle, enabling direct conjugation to amine-containing biomolecules or solid supports without additional deprotection steps. The hydrochloride salt form ensures sufficient aqueous solubility for bioconjugation reactions under mild, biocompatible conditions .

Stereospecific Synthesis of Triazole-Containing Peptidomimetics

The defined (1R,3r) stereochemistry makes this building block suitable for incorporation into peptidomimetic backbones where the cyclobutane ring acts as a conformationally constrained replacement for proline or other cyclic amino acids. The 1,2,3-triazole serves as a metabolically stable amide bond bioisostere, and the carboxylic acid enables standard peptide coupling chemistry [3].

Application
Selection Property
Validation Focus
Fragment-based screening
Single enantiomer stereochemistry
Stereochemical attribution review
CFTR modulator research
Defined triazole-cyclobutane geometry
Structure-guided corrector optimization context
Click chemistry probe conjugation
Pre-installed triazole with acid handle; HCl salt solubility
Bioconjugation efficiency under mild aqueous conditions
Peptidomimetic synthesis
Conformationally constrained cyclobutane scaffold
Amide bond isostere integration and peptide coupling yield
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